molecular formula C21H18N4O4 B7719629 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline

Cat. No. B7719629
M. Wt: 390.4 g/mol
InChI Key: XTBWOSGPOLIBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline is complex and not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular signaling pathways and molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline has significant biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, among others. Additionally, it has been shown to modulate various cellular processes such as apoptosis, cell cycle progression, and DNA replication.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several future directions for the research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline. One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, more research is needed to investigate the potential side effects and safety of this compound in humans.

Synthesis Methods

The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline involves a multi-step process that requires specialized equipment and expertise. The most common method used for the synthesis of this compound involves the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by the addition of phenylpropyl bromide and sodium ethoxide. The final product is obtained after purification and recrystallization.

Scientific Research Applications

The unique chemical properties of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylpropyl)aniline make it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicine, where it has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-2-16(14-7-4-3-5-8-14)22-17-11-10-15(13-18(17)25(26)27)21-23-20(24-29-21)19-9-6-12-28-19/h3-13,16,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBWOSGPOLIBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.